2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as ethylsulfanyl, methyl, and phenyl groups
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyrimidine with ethylsulfanyl and methylphenyl derivatives in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines with different substituents. For instance:
- 2-(methylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
These compounds share a similar core structure but differ in the nature and position of their substituents, which can influence their chemical properties and biological activities. The uniqueness of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of substituents, which may confer distinct reactivity and biological effects.
Properties
IUPAC Name |
2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-5-30-23-26-22-24-16(4)19(21(29)25-18-9-7-6-8-15(18)3)20(28(22)27-23)17-12-10-14(2)11-13-17/h6-13,20H,5H2,1-4H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPKFEOXUUFZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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